An In-depth Technical Guide to 6-chloro-2-(trifluoromethyl)-9H-Purine: Synthesis and Properties
An In-depth Technical Guide to 6-chloro-2-(trifluoromethyl)-9H-Purine: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 6-chloro-2-(trifluoromethyl)-9H-purine, a key intermediate in the development of novel therapeutic agents.
Introduction
6-chloro-2-(trifluoromethyl)-9H-purine is a synthetic purine analog characterized by a chlorine atom at the 6-position and a trifluoromethyl group at the 2-position of the purine core. This substitution pattern makes it a valuable building block for the synthesis of a variety of derivatives with potential biological activities. Notably, it has been utilized as a precursor for compounds exhibiting antirhinovirus activity.[1] The electron-withdrawing nature of the trifluoromethyl group and the reactive chloro substituent provide versatile handles for medicinal chemists to explore structure-activity relationships in drug discovery programs.
Physicochemical and Spectroscopic Properties
While specific experimental data for 6-chloro-2-(trifluoromethyl)-9H-purine is not extensively reported in the literature, the following table summarizes its known properties and provides data for structurally related compounds for comparison.
| Property | Value for 6-chloro-2-(trifluoromethyl)-9H-Purine | Data for Related Compounds |
| Molecular Formula | C₆H₂ClF₃N₄ | C₅H₂ClFN₄ (6-Chloro-2-fluoropurine) |
| Molecular Weight | 222.56 g/mol | 172.55 g/mol (6-Chloro-2-fluoropurine) |
| Melting Point | Not reported | 157-162 °C (6-Chloro-2-fluoropurine)[2] |
| Boiling Point | Not reported | Not reported |
| Solubility | Not reported | Soluble in DMSO and dimethylformamide (6-Chloropurine)[3] |
| ¹H NMR | Not reported | See discussion below |
| ¹³C NMR | Not reported | See discussion below |
| ¹⁹F NMR | Not reported | See discussion below |
| Mass Spectrometry | Not reported | See discussion below |
| Infrared (IR) Spectrum | Available from NIST | See discussion below |
Spectroscopic Data Discussion:
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Infrared (IR) Spectrum: The National Institute of Standards and Technology (NIST) database contains an IR spectrum for a compound identified as "Purine, 2-chloro-6-(trifluoromethyl)-". It is highly probable that this corresponds to the title compound. The spectrum would be expected to show characteristic peaks for N-H stretching, C=N and C=C stretching of the purine ring, and strong C-F stretching bands from the trifluoromethyl group.
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¹H NMR: A single proton signal for the C8-H of the purine ring would be expected, likely in the downfield region (δ > 8.0 ppm), in addition to a broad signal for the N9-H.
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¹³C NMR: Resonances for the carbon atoms of the purine ring would be observed. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the fluorine atoms.
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¹⁹F NMR: A singlet would be expected for the -CF₃ group. The chemical shift would be indicative of the electronic environment of the trifluoromethyl group attached to the purine ring.
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Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M+) at m/z 222, along with an isotope peak at m/z 224 corresponding to the presence of the chlorine-37 isotope. Fragmentation patterns would likely involve the loss of the chlorine atom and the trifluoromethyl group.
Synthesis of 6-chloro-2-(trifluoromethyl)-9H-Purine
The synthesis of 6-chloro-2-(trifluoromethyl)-9H-purine can be achieved through the cyclization of a substituted pyrimidine precursor. A common and effective method involves the reaction of 4,5-diamino-6-chloropyrimidine with trifluoroacetic acid.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 6-chloro-2-(trifluoromethyl)-9H-Purine.
Detailed Experimental Protocol (Proposed)
This protocol is based on established methods for purine synthesis and should be optimized for specific laboratory conditions.
Materials:
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4,5-Diamino-6-chloropyrimidine
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Trifluoroacetic acid (TFA)
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Polyphosphoric acid (PPA) or a similar dehydrating agent (optional)
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Anhydrous solvent (e.g., toluene, xylene)
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Sodium bicarbonate solution
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Organic solvent for extraction (e.g., ethyl acetate)
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Drying agent (e.g., anhydrous sodium sulfate)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,5-diamino-6-chloropyrimidine (1 equivalent).
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Reagent Addition: Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) to the flask. If desired, a dehydrating agent such as polyphosphoric acid can be added to facilitate the cyclization.
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Heating: Heat the reaction mixture to reflux. The reaction temperature and time will need to be optimized, but a starting point could be 100-120°C for several hours.
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Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up:
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Once the reaction is complete, cool the mixture to room temperature.
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Carefully neutralize the excess trifluoroacetic acid by slowly adding a saturated solution of sodium bicarbonate.
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Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Purification:
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Filter off the drying agent and concentrate the organic solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
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Characterization: Characterize the purified product by NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and IR spectroscopy to confirm its identity and purity.
Biological Activity and Potential Applications
While direct studies on the biological activity of 6-chloro-2-(trifluoromethyl)-9H-purine are limited, its derivatives have shown significant promise, particularly as antiviral agents.
Antiviral Activity of Derivatives
A series of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines, synthesized from 6-chloro-2-(trifluoromethyl)-9H-purine, have been evaluated for their antirhinovirus activity.[1] Several of these derivatives displayed potent activity against rhinovirus serotype 1B, with IC₅₀ values as low as 0.03 µM.[1] This suggests that the 2-(trifluoromethyl)purine scaffold is a promising starting point for the development of novel antiviral drugs.
Potential as an Intermediate in Cancer Research
Purine analogs are a well-established class of anticancer agents. The 6-chloro substituent on the purine ring is a versatile handle for nucleophilic substitution, allowing for the introduction of various functional groups to explore structure-activity relationships for potential kinase inhibitors or other anticancer targets.
Signaling Pathways
The purine scaffold is central to numerous biological processes, and its analogs can interact with various signaling pathways. While the specific pathways modulated by 6-chloro-2-(trifluoromethyl)-9H-purine have not been elucidated, related purine derivatives are known to interact with purinergic signaling pathways.
Caption: Generalized purinergic signaling pathway potentially modulated by purine analogs.
Purinergic receptors, such as P2X and P2Y, are activated by extracellular nucleotides like ATP and are involved in a wide range of physiological and pathological processes, including inflammation, neurotransmission, and cancer. It is plausible that derivatives of 6-chloro-2-(trifluoromethyl)-9H-purine could be designed to target these receptors, thereby modulating downstream signaling cascades.
Experimental Workflow for Characterization
A typical workflow for the synthesis and characterization of 6-chloro-2-(trifluoromethyl)-9H-purine and its derivatives is outlined below.
References
- 1. Synthesis and antirhinovirus activity of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purinergic signaling: Diverse effects and therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Inhibition of Purine Metabolism Is Effective in Suppressing Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
